molecular formula C₃₇H₄₂IN₃O₄S B122560 NIR-664-iodoacetamide CAS No. 149021-66-9

NIR-664-iodoacetamide

Cat. No. B122560
M. Wt: 751.7 g/mol
InChI Key: DSOHJESYBPIQMM-UHFFFAOYSA-N
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Description

NIR-664-iodoacetamide is a cyanine-based dye . It is a very efficient sensor of the chemical environment due to its strong fluorescence response to the hydrophobic nature of its immediate microenvironment .


Synthesis Analysis

The synthesis of NIR-664-iodoacetamide involves the use of a cyanine label for the derivatization of thiols . It is an acetamide compound with iodine substitution and a ruthenium complex, imparting magnetic and fluorescent characteristics .


Molecular Structure Analysis

The molecular formula of NIR-664-iodoacetamide is C37H42IN3O4S . It has an average mass of 751.716 Da and a mono-isotopic mass of 751.194092 Da .


Chemical Reactions Analysis

In one study, NIR-664-iodoacetamide was dissolved in methanol and added to D-PDB . The reaction was allowed to proceed at room temperature overnight while continuously stirring and protected from light .


Physical And Chemical Properties Analysis

NIR-664-iodoacetamide has a molecular formula of C37H42IN3O4S . It has an average mass of 751.716 Da and a mono-isotopic mass of 751.194092 Da .

Scientific Research Applications

Alkylation in Proteomics

Iodoacetamide is commonly used for cysteine alkylation during sample preparation in proteomics. A study compared it with 2-chloroacetamide, revealing that while 2-chloroacetamide reduces off-target alkylation, it leads to adverse effects like methionine oxidation and tryptophan dioxidation (Hains & Robinson, 2017).

Inflammatory Bowel Disease Research

Iodoacetamide has been used to induce colitis in experimental models. Studies have explored the role of nitric oxide synthase inhibitors in ameliorating iodoacetamide-induced colitis, providing insights into inflammatory bowel disease (Rachmilewitz, Karmeli, & Okon, 1995).

Photothermal Therapy in Cancer Research

NIR cyanine derivatives, like NIR-664, are gaining attention for their potential in photothermal therapy (PTT) of cancers. A study focused on the photothermal conversion efficiency of NIR cyanine derivatives and their potential as tumor-targeting agents for colorectal cancer treatment (Tang et al., 2022).

Spin-Label Studies in Hemoglobin Research

Iodoacetamide has been used in electron spin resonance studies of hemoglobin. It helps understand changes in the environment induced by hemoglobin aggregation, relevant to sickle cell disease research (Yamaoka, Cottam, & Waterman, 1974).

Cyanine Reactivity in Imaging and Drug Delivery

NIR-664, as a cyanine derivative, is part of research focusing on its reactivity for advanced optical imaging and drug delivery applications. These studies explore how to enhance the properties of cyanines for better use in biomedical settings (Gorka, Nani, & Schnermann, 2018).

Safety And Hazards

NIR-664-iodoacetamide is considered hazardous by the 2012 OSHA Hazard Communication Standard . It is toxic if swallowed, may cause an allergic skin reaction, may cause allergy or asthma symptoms or breathing difficulties if inhaled, and causes severe skin burns and eye damage .

Future Directions

NIR-664-iodoacetamide has been used in research to elucidate the internal architecture using the methods of fluorescence correlation spectroscopy and fluorescence lifetime measurements . It has also been used in cancer immunotherapy research . The future directions of NIR-664-iodoacetamide could involve further exploration of these applications.

properties

IUPAC Name

4-[(2Z)-2-[(2E,4E)-5-[5-[[(2-iodoacetyl)amino]methyl]-1,3,3-trimethylindol-1-ium-2-yl]penta-2,4-dienylidene]-1,1-dimethylbenzo[e]indol-3-yl]butane-1-sulfonate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H42IN3O4S/c1-36(2)29-23-26(25-39-34(42)24-38)17-19-30(29)40(5)32(36)15-7-6-8-16-33-37(3,4)35-28-14-10-9-13-27(28)18-20-31(35)41(33)21-11-12-22-46(43,44)45/h6-10,13-20,23H,11-12,21-22,24-25H2,1-5H3,(H-,39,42,43,44,45)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DSOHJESYBPIQMM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1C=CC=CC=C3C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1(C2=C(C=CC(=C2)CNC(=O)CI)[N+](=C1/C=C/C=C/C=C\3/C(C4=C(N3CCCCS(=O)(=O)[O-])C=CC5=CC=CC=C54)(C)C)C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H42IN3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

751.7 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

NIR-664-iodoacetamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Citations

For This Compound
9
Citations
L Zhao, VK Lee, SS Yoo, G Dai, X Intes - Biomaterials, 2012 - Elsevier
… = 0.61 mm) containing 5 μM of NIR-664-iodoacetamide in methanol were positioned in collagen (9 mg/ml) scaffold at two different depths in an orthogonal fashion (Fig. 4A). Immediately …
Number of citations: 176 www.sciencedirect.com
X Le Guevel, R Nooney, C McDonagh… - Journal of Solid State …, 2011 - Elsevier
Recently, multifunctional silica nanoparticles have been investigated extensively for their potential use in biomedical applications. We have prepared sub-micron monodisperse and …
Number of citations: 7 www.sciencedirect.com
KM Garland, JC Rosch, CS Carson… - Frontiers in …, 2021 - frontiersin.org
… D-PDB with NIR-664-iodoacetamide (CAS 149021-66-9; Santa Cruz) at a molar ratio of 1:1. Briefly, 72 µL of a 12.5 mg/mL stock of NIR-664-iodoacetamide dissolved in methanol was …
Number of citations: 16 www.frontiersin.org
F Yang, MS Ozturk, L Zhao, W Cong… - IEEE Transactions …, 2014 - ieeexplore.ieee.org
… Two sealed glass capillaries (douter=1mm, dinner=0.61mm) containing 5μM of NIR-664-iodoacetamide (λex=664nm, λem=689nm; Sigma-Aldrich) in methanol were positioned in a …
Number of citations: 46 ieeexplore.ieee.org
F Zhang, A Dulneva, J Bailes, M Soloviev - Peptidomics: Methods and …, 2010 - Springer
… Add 30 μl of 0.1% NIR-664-iodoacetamide fluorescent dye to the mixture and incubate at … The fluorescence dye, NIR-664-iodoacetamide, labels peptides through cysteine side chains. …
Number of citations: 8 link.springer.com
F Zhang, S Cleaver, M Gardner, A Briones… - … : Methods and Protocols, 2022 - Springer
… Fluorescence dye NIR-664-iodoacetamide or other SH-reactive dyes may be used to label peptides through cysteine side chains. Such approach would be more suitable for synthetic …
Number of citations: 4 link.springer.com
F Zhang, A Briones, M Soloviev - Peptide Microarrays: Methods and …, 2016 - Springer
… Fluorescence dye NIR-664-iodoacetamide may be used to label peptides through cystine side chains. Such approach would be more suitable for synthetic peptide mixtures where all …
Number of citations: 1 link.springer.com
JP Tiernan - 2015 - etheses.whiterose.ac.uk
… For each batch, five mg of NIR 664iodoacetamide dye was dissolved in 6.25 ml of 1-hexanol and 3.25 µl of (3mercaptopropyl) triethoxysilane, (MPTES) to give a dye:MPTES molar ratio …
Number of citations: 1 etheses.whiterose.ac.uk
S Keller - 2014 - digital.lib.washington.edu
Protein-based subunit vaccines have the potential to combat some of the world's most detrimental infectious diseases, but finding an effective and versatile platform able to balance the …
Number of citations: 0 digital.lib.washington.edu

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